N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Descripción

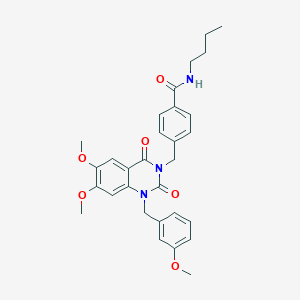

N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazolinone derivative characterized by a complex heterocyclic core. The molecule features a quinazolin-4-one scaffold substituted with methoxy groups at positions 6 and 7, a 3-methoxybenzyl group at position 1, and an N-butyl-4-benzamide moiety linked via a methyl group at position 2.

Propiedades

IUPAC Name |

N-butyl-4-[[6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O6/c1-5-6-14-31-28(34)22-12-10-20(11-13-22)18-33-29(35)24-16-26(38-3)27(39-4)17-25(24)32(30(33)36)19-21-8-7-9-23(15-21)37-2/h7-13,15-17H,5-6,14,18-19H2,1-4H3,(H,31,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVIRTAKKVMQLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC(=CC=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide (CAS Number: 1184978-74-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings concerning this compound.

Chemical Structure and Properties

The molecular formula of this compound is C20H31N5O2, with a molecular weight of 531.6 g/mol. Its structure incorporates a quinazoline moiety known for various biological activities, particularly in antimicrobial and anticancer research .

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that modifications in the quinazoline structure could enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with a similar structure showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4–8 μg/mL .

Table 1 summarizes the antimicrobial activity of various quinazoline derivatives:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 4 |

| Compound B | E. coli | 8 |

| Compound C | E. faecalis | 6 |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In a study focusing on quinazoline derivatives, compounds were evaluated for cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay:

Table 2 presents the cytotoxicity data:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-butyl derivative | K562 | 15 |

| N-butyl derivative | HeLa | 20 |

The results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

A systematic study on the biological activity of quinazoline derivatives highlighted the role of substituents in enhancing bioactivity. For instance, the introduction of methoxy groups at specific positions was found to improve both antimicrobial and anticancer properties significantly. This aligns with findings where similar structural modifications led to increased potency in related compounds .

In another case study, researchers synthesized a series of derivatives based on the quinazoline scaffold and evaluated their effects on microbial resistance patterns. The results indicated that certain derivatives exhibited enhanced activity against multidrug-resistant strains, emphasizing the need for novel antimicrobial agents in clinical settings .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer properties. For instance, derivatives of quinazoline have been studied for their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Properties

Studies have shown that quinazoline derivatives possess antimicrobial activity against a range of pathogens. The specific structure of this compound may enhance its efficacy against resistant strains of bacteria and fungi .

Neuroprotective Effects

Recent investigations suggest that this compound might exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells .

Case Studies

Comparación Con Compuestos Similares

Comparison with Structurally Analogous Compounds

The compound’s structural analogs vary in substituents on the quinazolinone core, benzamide groups, and linker regions. Below is a detailed comparison based on available evidence:

Substituent Modifications on the Quinazolinone Core

- 4-((6,7-dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide Key Difference: Replaces the 3-methoxybenzyl group with a 3-methylbenzyl substituent and substitutes the N-butyl chain with an N-methyl group in the benzamide moiety. The shorter N-methyl chain in the benzamide could decrease lipophilicity, altering bioavailability .

- 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Key Difference: Features a bromo substituent at position 6 of the quinazolinone core and a 2-methoxybenzyl group instead of 3-methoxybenzyl. Implications: The electron-withdrawing bromo group may modulate electronic properties, affecting reactivity in synthetic applications. The ortho-methoxybenzyl substituent could influence spatial orientation in target binding .

Modifications in the Benzamide Moiety

- N-butyl-2-[[6-(4-morpholinyl)-4-oxo-3-(2-phenylethyl)-2-quinazolinyl]thio]acetamide Key Difference: Incorporates a morpholine ring at position 6 and a thioether linkage instead of a methylene bridge. The thioether linker may enhance metabolic stability compared to oxygen-based linkers .

N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine

Functional Group Variations in Linker Regions

- N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide

- Key Difference : Uses a propanamide linker instead of a methylene bridge and substitutes the benzyl group with a 2,5-dimethylbenzyl group.

- Implications : The extended linker may increase flexibility, allowing better accommodation in enzyme active sites. The dimethyl substitution could enhance steric effects, reducing off-target interactions .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

While the evidence highlights structural diversity among analogs, direct pharmacological or kinetic data (e.g., IC50, LogP) are absent. The comparisons rely on inferred structure-activity relationships. For instance, electron-withdrawing groups (e.g., bromo) may enhance covalent binding, while bulky substituents (e.g., cyclohexyl) could limit bioavailability. Further experimental studies are needed to validate these hypotheses.

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this quinazolinone-based benzamide compound?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the quinazolin-2,4-dione core. Key steps include:

- Condensation : React 6,7-dimethoxy-1-(3-methoxybenzyl)quinazoline-2,4-dione with 4-(bromomethyl)benzoyl chloride in anhydrous acetonitrile under reflux (80–90°C) for 12–24 hours .

- Catalysis : Use potassium carbonate (K₂CO₃) as a base to deprotonate intermediates and accelerate nucleophilic substitution .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 561.2) .

- FT-IR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazolinone and benzamide groups) .

Q. What strategies optimize solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents like DMSO for stock solutions (10–20 mM). For aqueous buffers, add cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility .

- Stability : Conduct accelerated stability studies (pH 3–9, 25–40°C) via HPLC. Methoxy groups may reduce hydrolytic degradation, but the 3-methoxybenzyl substituent could introduce light sensitivity—store solutions in amber vials .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy or benzyl groups) influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogues from (e.g., 3e: 4-bromophenyl vs. 3k: 4-fluorophenyl). Replace the 3-methoxybenzyl group with electron-withdrawing substituents (e.g., Cl) to assess impact on receptor binding.

- Biological Testing : Evaluate IC₅₀ values in enzyme inhibition assays (e.g., kinase or GABA receptor binding). For example, benzyl-substituted quinazolines in showed enhanced anticonvulsant activity via GABA modulation .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes. The 6,7-dimethoxy groups may improve metabolic resistance, but the N-butyl chain could increase CYP450-mediated oxidation .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability if poor solubility limits in vivo absorption .

Q. What computational approaches predict binding modes with target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with the ATP-binding site of kinases or GABA receptors. The 3-methoxybenzyl group may occupy hydrophobic pockets, while the quinazolinone core forms hydrogen bonds .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., DCM/methanol) for slow evaporation. The 3-methoxybenzyl group may hinder crystal packing—introduce halogen atoms (e.g., Br) to enhance π-stacking .

- Cryo-Cooling : Use liquid nitrogen to stabilize crystals during data collection. High-resolution data (≤1.0 Å) require tightly packed lattices .

Key Considerations

- Safety : Follow protocols in for hazard analysis (e.g., handle methoxybenzyl intermediates in fume hoods).

- Reproducibility : Document reaction scales (e.g., 125 mmol in ) and batch-specific variations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.